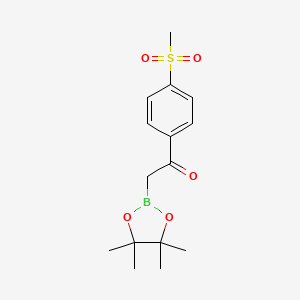
1-(4-Methanesulfonylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methanesulfonylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methanesulfonylphenyl group and a dioxaborolan group, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methanesulfonylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Methanesulfonylphenyl Intermediate:
Coupling with Dioxaborolan:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(4-Methanesulfonylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The boron atom in the dioxaborolan group can participate in substitution reactions, such as forming boronic acids or esters.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halides or alkylating agents in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Boronic acids or esters.
科学研究应用
1-(4-Methanesulfonylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.
作用机制
The mechanism of action of 1-(4-Methanesulfonylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone depends on its application:
In Enzyme Inhibition: The compound may interact with the active site of enzymes, blocking substrate binding and inhibiting enzyme activity.
In Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
相似化合物的比较
1-(4-Methanesulfonylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanone: Similar structure but with a propanone moiety.
1-(4-Methanesulfonylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanone: Similar structure but with a butanone moiety.
Uniqueness: 1-(4-Methanesulfonylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methanesulfonylphenyl group provides stability and reactivity, while the dioxaborolan group offers versatility in cross-coupling reactions.
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.
属性
IUPAC Name |
1-(4-methylsulfonylphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5S/c1-14(2)15(3,4)21-16(20-14)10-13(17)11-6-8-12(9-7-11)22(5,18)19/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWDZLJTSGSCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














